5-(furan-3-yl)oxazole-4-carboxylic acid
Overview
Description
5-(furan-3-yl)oxazole-4-carboxylic acid is a heterocyclic compound that features both furan and oxazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure includes a furan ring fused to an oxazole ring, with a carboxylic acid group attached to the oxazole ring. This unique structure imparts various chemical and biological properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-3-yl)oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the furan ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a furan derivative, the oxazole ring can be formed through a cyclization reaction involving an amide or nitrile intermediate.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-(furan-3-yl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazoline derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acid chlorides, followed by reaction with alcohols or amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and reduced forms of the oxazole ring. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application.
Scientific Research Applications
5-(furan-3-yl)oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(furan-3-yl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Oxazole derivatives: Compounds like 2-phenyl-oxazole and 4,5-diphenyl-oxazole share the oxazole ring structure.
Furan derivatives: Compounds such as furan-2-carboxylic acid and 2-furylmethanol share the furan ring structure.
Uniqueness
5-(furan-3-yl)oxazole-4-carboxylic acid is unique due to the combination of both furan and oxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings. The presence of the carboxylic acid group further enhances its reactivity and potential for forming various derivatives.
Properties
IUPAC Name |
5-(furan-3-yl)-1,3-oxazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8(11)6-7(13-4-9-6)5-1-2-12-3-5/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKAWTDZKYJZRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(N=CO2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549015 | |
Record name | 5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88352-89-0 | |
Record name | 5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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